Cas no 36949-57-2 (Propanediamide, N,N'-dimethyl-N,N'-diphenyl-)

Propanediamide, N,N'-dimethyl-N,N'-diphenyl- structure
36949-57-2 structure
Product Name:Propanediamide, N,N'-dimethyl-N,N'-diphenyl-
CAS No:36949-57-2
MF:C17H18N2O2
MW:282.337024211884
CID:1480310
PubChem ID:10869752
Update Time:2025-04-21

Propanediamide, N,N'-dimethyl-N,N'-diphenyl- Chemical and Physical Properties

Names and Identifiers

    • Propanediamide, N,N'-dimethyl-N,N'-diphenyl-
    • N,N'-dimethyl-N,N'-diphenylpropanediamide
    • propanediamide, N1,N3-dimethyl-N1,N3-diphenyl-
    • n,n'-dimethyl-n,n'-diphenyl-malonamide
    • HFVHOHNNXRSOBQ-UHFFFAOYSA-N
    • DTXSID80446568
    • SCHEMBL1760632
    • 36949-57-2
    • Inchi: 1S/C17H18N2O2/c1-18(14-9-5-3-6-10-14)16(20)13-17(21)19(2)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3
    • InChI Key: HFVHOHNNXRSOBQ-UHFFFAOYSA-N
    • SMILES: O=C(CC(N(C)C1C=CC=CC=1)=O)N(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 282.13694
  • Monoisotopic Mass: 282.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 40.6Ų

Experimental Properties

  • PSA: 40.62
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